Ferric pyrophosphate nonahydrate
Description
Ferric pyrophosphate nonahydrate (FePP; Fe₄(P₂O₇)₃·9H₂O) is an iron(III) coordination compound with a molar mass of 745.21 g/mol . It exists as a yellowish-white crystalline solid, is odorless, and practically insoluble in water . Its insolubility and neutral color make it ideal for fortifying foods like infant cereals and chocolate-drink powders without causing organoleptic changes . However, traditional FePP has low bioavailability (15–39% relative to ferrous sulfate) due to poor solubility in gastric fluid .
Recent advancements, such as micronization (particle size ~0.3 µm) and emulsifier stabilization (e.g., Sunactive Fe), have significantly improved its absorption. Studies show micronized FePP achieves bioavailability comparable to ferrous sulfate (3.4% vs. 4.1% in infant cereal; 3.9% vs. 4.2% in yogurt drink) . Its applications extend to pharmaceuticals, particularly in dialysis, where modified forms like ferric pyrophosphate citrate (FPC) enable intravenous iron delivery .
Properties
CAS No. |
10049-18-0 |
|---|---|
Molecular Formula |
Fe4H18O30P6 |
Molecular Weight |
907.337 |
IUPAC Name |
iron(3+);phosphonato phosphate;nonahydrate |
InChI |
InChI=1S/4Fe.3H4O7P2.9H2O/c;;;;3*1-8(2,3)7-9(4,5)6;;;;;;;;;/h;;;;3*(H2,1,2,3)(H2,4,5,6);9*1H2/q4*+3;;;;;;;;;;;;/p-12 |
InChI Key |
VYRMLVOEDYFANG-UHFFFAOYSA-B |
SMILES |
O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Synonyms |
Iron(III)pyrophosphate nonahydarate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ferrous Sulfate (FeSO₄)
- Solubility : Water-soluble.
- Bioavailability : 100% (reference standard).
- Applications : Widely used in supplements and fortified foods.
- Advantages : High bioavailability, cost-effective.
- Disadvantages : Causes undesirable color/flavor changes in foods .
- Key Study : In adults, micronized FePP matched ferrous sulfate’s absorption (P = 0.24–0.72) .
Ferric Pyrophosphate Citrate (FPC)
- Bioavailability : Directly binds transferrin in blood, rapid clearance .
- Applications : Approved for hemodialysis patients to maintain hemoglobin.
- Advantages : Avoids iron overload; administered via dialysate .
- Disadvantages : Requires specialized formulation for stability .
Ferric Saccharate
- Solubility : Water-soluble.
- Bioavailability : Lower than FePP in CKD patients (Hb rise: Ferric Saccharate < FePP) .
- Applications: Oral and intravenous iron supplementation.
- Disadvantages : Lower efficacy and adherence compared to FePP .
Ferric Phytate
- Solubility : Insoluble in water.
- Applications : Experimental use in bouillons and condiments.
- Advantages : Neutral color and taste.
- Disadvantages : Requires pH optimization for absorption .
Nanosized Ferric Pyrophosphate
- Solubility : Enhanced solubility due to reduced particle size (<100 nm).
- Bioavailability : 2–3× higher than conventional FePP in rat models .
- Applications : Food fortification with improved sensory properties.
- Advantages : Increased surface area enhances dissolution in gastric fluid .
Comparative Data Table
Research Findings and Innovations
- Particle Size Impact : Reducing FePP particle size from 7.5 µm to 0.3 µm increased bioavailability to match ferrous sulfate .
- CKD Treatment : FePP showed superior hemoglobin elevation (vs. ferric fumarate/saccharate) and 100% adherence in CKD patients .
- pH-Dependent Solubility : FePP solubility increases in acidic conditions (pH 1–3), mimicking gastric fluid, but requires solubilizing agents in neutral foods .
- FPC Development : Pharmaceutical-grade FPC, with higher solubility than food-grade FePP, enables efficient iron delivery during dialysis .
Q & A
Q. What are the standard synthetic routes for ferric pyrophosphate nonahydrate in laboratory settings?
this compound is typically synthesized by reacting sodium pyrophosphate decahydrate with ferric nitrate under controlled pH and temperature. The process involves dissolving sodium pyrophosphate in deionized water, followed by gradual addition of ferric nitrate solution. Precipitation occurs at pH 3–4, and the product is isolated via filtration, washed, and dried. Crystallinity is enhanced through hydrothermal treatment or aging under specific humidity conditions .
Q. How can researchers verify the purity and crystallinity of this compound?
Purity is assessed using inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify iron and phosphorus content. Crystallinity is evaluated via X-ray diffraction (XRD), comparing peaks to reference patterns (e.g., ICDD PDF 00-034-0526). Thermogravimetric analysis (TGA) confirms hydration levels by measuring mass loss at 100–200°C (nonahydrate decomposition) .
Q. What spectroscopic methods distinguish this compound from other iron phosphates?
Fourier-transform infrared spectroscopy (FTIR) identifies pyrophosphate (P₂O₇⁴⁻) bands at ~930 cm⁻¹ (asymmetric P–O–P stretch) and 550 cm⁻¹ (Fe–O–P vibrations). Raman spectroscopy further differentiates it from orthophosphates by detecting pyrophosphate-specific peaks. Energy-dispersive X-ray spectroscopy (EDS) provides elemental mapping to confirm Fe/P ratios (~4:3 for Fe₄(P₂O₇)₃·9H₂O) .
Advanced Research Questions
Q. What advanced techniques resolve the iron coordination environment in this compound?
Extended X-ray absorption fine structure (EXAFS) and X-ray absorption near-edge structure (XANES) are employed to analyze Fe³⁺ coordination. EXAFS reveals Fe–O–P bond distances (~1.9–2.1 Å) and Fe–O–Fe interactions in the lattice. XANES edge positions confirm the oxidation state (Fe³⁺) by comparing to iron oxide standards. These methods differentiate ferric pyrophosphate from citrate or sulfate complexes .
Q. How do synthesis parameters influence bioavailability in in vivo studies?
Hydrothermal synthesis temperature (e.g., 120–180°C) and reaction time modulate particle size (50–200 nm), affecting dissolution rates and iron absorption. In piglet studies, smaller nanoparticles (<100 nm) showed 30% higher bioavailability compared to micron-sized particles. Bioavailability is quantified via atomic absorption spectroscopy (AAS) of serum iron levels post-administration .
Q. How can conflicting solubility data under physiological conditions be reconciled?
Discrepancies arise from pH-dependent solubility (e.g., higher solubility at gastric pH 1.5 vs. intestinal pH 6.8). Methodological consistency is critical: use simulated gastric fluid (0.1 M HCl) and intestinal buffer (phosphate buffer, pH 6.8) for in vitro tests. Dynamic light scattering (DLS) monitors aggregation, while ICP-OES tracks iron release over time. Confounding factors like ionic strength (e.g., Na⁺/K⁺ concentrations) must be controlled .
Methodological Notes
- Synthesis Optimization : Adjust molar ratios of Fe³⁺ to P₂O₇⁴⁻ (4:3 stoichiometry) to minimize impurities like FePO₄ .
- Data Validation : Cross-validate XRD and TGA results with synchrotron-based techniques for nanoscale crystallinity .
- Environmental Impact : Assess ecotoxicity using OECD Guideline 207 (earthworm tests) to ensure compliance with EPA standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
